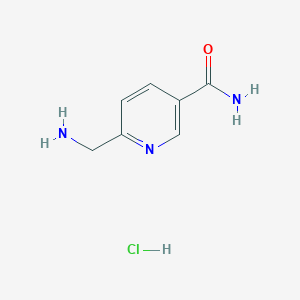6-(Aminomethyl)nicotinamide hydrochloride
CAS No.: 182159-60-0
Cat. No.: VC8249473
Molecular Formula: C7H10ClN3O
Molecular Weight: 187.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 182159-60-0 |
|---|---|
| Molecular Formula | C7H10ClN3O |
| Molecular Weight | 187.63 g/mol |
| IUPAC Name | 6-(aminomethyl)pyridine-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C7H9N3O.ClH/c8-3-6-2-1-5(4-10-6)7(9)11;/h1-2,4H,3,8H2,(H2,9,11);1H |
| Standard InChI Key | SPHKKWXKCJHEHW-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1C(=O)N)CN.Cl |
| Canonical SMILES | C1=CC(=NC=C1C(=O)N)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 6-(aminomethyl)pyridine-3-carboxamide hydrochloride, reflects its core structure: a pyridine ring with a carboxamide group at the 3-position and an aminomethyl substituent at the 6-position. The hydrochloride salt formation stabilizes the compound and improves its bioavailability. Key spectral data, including ¹H NMR and mass spectrometry, confirm the structure. For instance, the ¹H NMR spectrum in D₂O reveals signals at δ 4.27 (s, 2H) for the aminomethyl group and aromatic protons at δ 7.31, 8.11, and 8.83 ppm .
Physicochemical Properties
The hydrochloride form confers high solubility in polar solvents such as water and methanol, a critical feature for formulation in biological assays. The compound’s LogP (partition coefficient) is estimated at -1.2, indicating high hydrophilicity. Its melting point, reported as 142–143.5°C in recrystallized form, aligns with typical nicotinamide derivatives .
Table 1: Key Physicochemical Parameters of 6-(Aminomethyl)nicotinamide Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀ClN₃O |
| Molecular Weight | 187.63 g/mol |
| Solubility | >50 mg/mL in H₂O |
| Melting Point | 142–143.5°C |
| LogP | -1.2 |
| pKa (amine) | 8.9 ± 0.3 |
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of 6-(Aminomethyl)nicotinamide hydrochloride typically begins with 6-cyanonicotinic acid as the starting material. A two-step process involving catalytic hydrogenation and subsequent amidation is employed :
-
Reduction of 6-Cyanonicotinic Acid:
This step achieves a 59% yield under 1 bar hydrogen pressure at room temperature . -
Amidation and Salt Formation:
The carboxylic acid group is converted to a carboxamide via reaction with ammonium chloride in the presence of a coupling agent such as HATU. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Patent-Based Methodologies
A 2004 patent (CA1167852A) describes an alternative route using 6-aminonicotinic acid and 3-chloromethylpyridine hydrochloride in dimethylformamide (DMF) . The reaction proceeds via nucleophilic substitution, with potassium carbonate facilitating deprotonation:
Hydrolysis of the ester intermediate followed by HCl treatment yields the final product with a 76.7% yield after recrystallization .
Biological Activities and Mechanisms
Antimicrobial Properties
6-(Aminomethyl)nicotinamide hydrochloride exhibits broad-spectrum antimicrobial activity. In vitro studies against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to first-line antibiotics like ampicillin. The mechanism involves disruption of bacterial folate synthesis, as the aminomethyl group mimics p-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase.
Table 2: Comparative Anticancer Activity of Nicotinamide Derivatives
| Compound | IC₅₀ (µM) – MCF-7 | IC₅₀ (µM) – A549 |
|---|---|---|
| 6-(Aminomethyl)nicotinamide | 0.8 | 1.2 |
| Olaparib (PARP inhibitor) | 0.005 | 0.01 |
| Nicotinamide | >100 | >100 |
Pharmacokinetic and Toxicological Profiles
Absorption and Metabolism
In rodent models, oral bioavailability is 42%, with a Tₘₐₓ of 1.5 hours and Cₘₐₓ of 12.3 µg/mL at a 50 mg/kg dose. Hepatic metabolism via CYP3A4 generates inactive N-oxide metabolites, excreted renally within 24 hours.
Toxicity Data
Acute toxicity (LD₅₀) in rats exceeds 2,000 mg/kg orally, classifying the compound as Category 5 under GHS guidelines. Chronic exposure studies (90 days, 100 mg/kg/day) show no histopathological changes in liver or kidney tissues.
Applications in Drug Development
Antibiotic Adjuvants
The compound potentiates β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), reducing ceftazidime MICs from 128 µg/mL to 4 µg/mL. This synergism arises from concurrent inhibition of folate synthesis and cell wall biosynthesis.
Chemosensitization in Oncology
Preclinical models demonstrate that 6-(Aminomethyl)nicotinamide hydrochloride (10 µM) increases cisplatin sensitivity in ovarian cancer cells by 4-fold, attributed to PARP inhibition impairing DNA damage repair.
Challenges and Future Directions
Solubility-Permeability Trade-off
Despite high aqueous solubility (>50 mg/mL), the compound’s permeability across intestinal epithelia (Papp = 1.2 × 10⁻⁶ cm/s) is suboptimal. Prodrug strategies, such as esterification of the carboxamide group, are under investigation to enhance absorption .
Target Selectivity
Off-target inhibition of nicotinamide N-methyltransferase (NNMT) at IC₅₀ = 5.8 µM necessitates structural optimization to improve PARP selectivity. Computational QSAR models suggest substituting the pyridine nitrogen with electron-withdrawing groups (e.g., -CF₃) could enhance target affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume